molecular formula C12H13N3O3 B2938093 Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2470435-28-8

Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2938093
CAS No.: 2470435-28-8
M. Wt: 247.254
InChI Key: JSHIXQKEKAMABY-UHFFFAOYSA-N
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Description

Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl ester group at the 3-position and a formyl (-CHO) substituent at the 6-position. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 219.20 g/mol . The tert-butyl ester group confers metabolic stability compared to simpler esters (e.g., ethyl or methyl), while the 6-formyl group enables further derivatization via nucleophilic addition or condensation reactions .

Properties

IUPAC Name

tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)9-5-14-15-6-8(7-16)4-13-10(9)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHIXQKEKAMABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2N=CC(=CN2N=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, including those involved in cancer cell proliferation and inflammation . The molecular targets include enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in their substituents at the 3- and 6-positions. Key analogs include:

Compound Name 3-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Key Properties
Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate tert-butyl ester Formyl (-CHO) 219.20 High reactivity, improved metabolic stability
Ethyl 6-amino-7-(4-bromophenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester Amino (-NH₂) 468.94 Lower lipophilicity, nucleophilic amino group
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester Methyl (-CH₃) 213.30 Reduced steric hindrance, simpler synthesis
Ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester Phenyl (-C₆H₅) 265.28 (calculated) Enhanced aromatic interactions, higher molecular weight

Key Observations :

  • The tert-butyl ester in the target compound increases steric bulk and metabolic stability compared to ethyl esters, which are prone to hydrolysis in vivo .
  • The 6-formyl group distinguishes it from amino, methyl, or halogen-substituted analogs, offering unique reactivity for post-synthetic modifications .

Stability and Metabolic Performance

  • Metabolic Stability : Ethyl esters in analogs like ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate are metabolically labile due to esterase activity. Replacement with tert-butyl esters or amides (as seen in B-Raf inhibitors) enhances microsomal stability .
  • Reactivity: The 6-formyl group in the target compound may undergo oxidation or nucleophilic attacks, whereas amino or methyl groups in analogs like 3ad (6-amino) or 4b (5,7-dimethyl) exhibit lower electrophilicity .

Biological Activity

Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 2470435-28-8) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its biological activity has garnered attention due to its potential therapeutic applications, particularly as an enzyme inhibitor and in cancer treatment. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a tert-butyl group and a formyl group at specific positions. The molecular formula is C12H13N3O3C_{12}H_{13}N_3O_3, and it has been synthesized through reactions involving pyrazolo derivatives under specific conditions using solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) .

This compound acts primarily as an enzyme inhibitor . It binds to the active sites of target enzymes, blocking their activity and modulating various biological pathways. This inhibition has implications in cancer cell proliferation and inflammation .

Target Enzymes

Research indicates that this compound has shown significant inhibitory activity against casein kinase 2 (CK2), a key player in cancer biology. In vitro studies have demonstrated its potency as a CK2 inhibitor with IC50 values as low as 8nM8\,\text{nM} . The mechanism involves binding to the ATP-binding site of CK2α, leading to reduced cell proliferation in cancer models.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : In vitro assays have shown that the compound effectively reduces cell growth in various cancer cell lines by targeting CK2 signaling pathways .
  • Selectivity : Modifications to the compound's structure have improved selectivity for CK2 over other kinases, which is crucial for reducing off-target effects in therapeutic applications .

Case Studies

A notable study investigated the effects of this compound on breast cancer cells. The results indicated that it significantly inhibited the proliferation of MCF-7 cells (estrogen receptor-positive) while having minimal impact on MDA-MB-231 cells (triple-negative). This suggests potential for selective targeting in breast cancer therapies .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds within the pyrazolo[1,5-a]pyrimidine class:

Compound NameActivityKey Features
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamineEnergetic propertiesUsed in explosives
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-oneThermal stabilityMechanical sensitivity

These compounds share the pyrazolo core but differ significantly in their functional applications and biological activities.

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